molecular formula C20H16ClFN4O2 B3000728 2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034341-76-7

2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B3000728
CAS RN: 2034341-76-7
M. Wt: 398.82
InChI Key: LCWHZTXTMHGSPH-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C20H16ClFN4O2 and its molecular weight is 398.82. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

  • A study synthesizing compounds similar to the one demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. The research indicated that the 1,2,4-triazolo[4,3-a]pyrazine ring system, integral to these compounds, could serve as a bioisostere of the purine ring, important for anticonvulsant activity (Kelley et al., 1995).

Synthetic Applications

  • In another study, the reaction of phenylpyruvic acid with semicarbazide resulted in a compound structurally related to the one . The work explored transformations to create fused [1,2,4]triazine systems, highlighting the synthetic versatility of these compounds (Massry, 2003).

Intermediate for Biologically Active Compounds

  • A 2019 study developed a rapid synthetic method for a compound structurally close to the one , highlighting its importance as an intermediate in the synthesis of biologically active compounds (Zhang et al., 2019).

Antimicrobial Activity

  • Research on a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones, which are structurally related to the compound , showed potential antimicrobial activity. This highlights the role these compounds can play in developing new antimicrobial agents (El-Agrody et al., 2001).

Energetic Materials

  • A study on oxygen-rich 1,2,4-triazolo[3,4-d]-1,2,4-triazolo[3,4-f]-furazano[3,4-b]pyrazines, related to the compound , explored their potential use as explosive and propellant ingredients. This indicates the application of these compounds in the field of energetic materials (Sheremetev et al., 2016).

Cancer Drug Synthesis

  • Another study mentioned the synthesis of a related compound, 3, 8-dichloro-[1, 2, 4] triazolo [4, 3-a] pyrazine, as an important intermediate for the synthesis of small molecule anticancer drugs (Zhang et al., 2019).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2/c1-12-6-7-14(10-13(12)2)24-8-9-25-18(19(24)27)23-26(20(25)28)11-15-16(21)4-3-5-17(15)22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWHZTXTMHGSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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